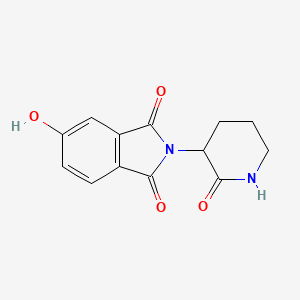
5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a Thalidomide-based cereblon ligand used in the recruitment of CRBN protein . It is a functionalized cereblon ligand for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione involves various methods. One method involves the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . Another method involves the reaction of phthalic anhydride with 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .Molecular Structure Analysis
The molecular structure of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is represented by the InChI code1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) . Chemical Reactions Analysis
The chemical reactions involving 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione include peptide coupling reactions due to the presence of an amine group . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
The molecular weight of 5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is 260.25 . Other physical and chemical properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Chemical Properties
5-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione, as part of a broader class of compounds, has been synthesized and evaluated for various applications in scientific research. The compound has been involved in studies focusing on its synthesis, chemical reactivity, and potential applications in chemotherapeutic agents and biological studies.
For instance, novel azaimidoxy compounds, including derivatives of isoindole-1,3-dione, have been synthesized for antimicrobial screenings, indicating potential use as chemotherapeutic agents. These compounds have been established through simple diazotization reactions and evaluated for their antimicrobial activities, suggesting their utility in developing new therapeutics (Jain, Nagda, & Talesara, 2006).
Another study focused on the synthesis of 3-substituted-3-hydroxy-2-oxindole compounds, revealing significant antiproliferative activity in cancer cells. This indicates the potential role of such compounds in anticancer research and therapy development (Nazemi Moghaddam, Jalal, & Zeraatkar, 2017).
Applications in Biological Studies
Research has also explored the role of derivatives of isoindole-1,3-dione in biological applications. One study synthesized a series of 2-hydroxy-1H-isoindolediones as new cytostatic agents, demonstrating their potential in antitumor activity and providing a basis for quantitative structure-activity relationship analysis. This study highlights the importance of electronic and lipophilic parameters in the inhibitory effect of these compounds, indicating their potential use in cancer therapy research (Chan, Lien, & Tokes, 1987).
Photophysical Studies
The photophysical properties of related compounds, like 2-(2-hydroxyphenyl)-6-methylimidazo[4,5-f]isoindole-5,7(1H,6H)-dione, have been studied for their potential applications in fluorescence spectroscopy and as sensors. These studies provide insights into the solvent polarity sensitivity and thermal stability of the dyes, suggesting their applicability in various scientific and technological fields (Deshmukh & Sekar, 2015).
Safety and Hazards
properties
IUPAC Name |
5-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-7-3-4-8-9(6-7)13(19)15(12(8)18)10-2-1-5-14-11(10)17/h3-4,6,10,16H,1-2,5H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBVIJWQHLFAMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

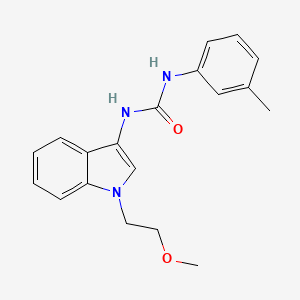

![N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2722820.png)
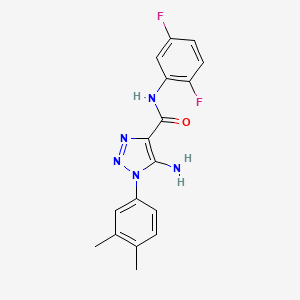
![N-phenyl-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2722827.png)
![2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2722830.png)
![3-{[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]amino}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2722831.png)
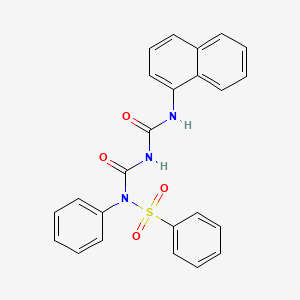
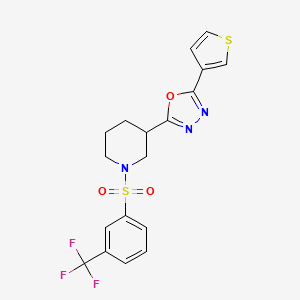
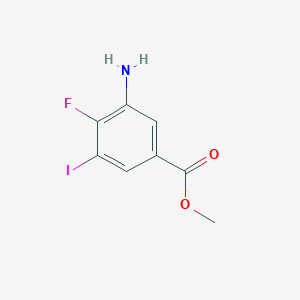
![1-[4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]ethanone](/img/structure/B2722835.png)
![4-fluoro-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2722837.png)
![N-benzyl-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2722838.png)
